Guanidine sulfamate (CAS 50979-18-5) is a highly stable, non-halogenated organic salt composed of a guanidinium cation and a sulfamate anion in a 1:1 ratio. In industrial procurement, it is primarily sourced as an advanced condensation-phase flame retardant and a specialized bifunctional additive for chemical synthesis and photovoltaic manufacturing. Unlike simpler nitrogen-based salts, guanidine sulfamate exhibits a distinct thermal decomposition profile that prevents premature volatilization during high-temperature melt processing. Its dual-ion structure provides bifunctional coordination capabilities, making it a critical material selection for applications requiring strict thermal stability, low corrosiveness, and precise cationic/anionic defect passivation where standard generic substitutes fail [1].
Substituting guanidine sulfamate with lower-cost alternatives like ammonium sulfamate or standard guanidine hydrochloride frequently results in catastrophic process failures or reduced end-product lifespan. In polymer manufacturing, ammonium sulfamate releases ammonia at typical extrusion temperatures, causing severe aminolysis and mechanical degradation of matrices like Polyamide 6 (PA6) [1]. Conversely, substituting with simple guanidine salts in advanced electronic or photovoltaic applications deprives the system of the sulfamate anion (SM-), which is strictly required to coordinate with unreacted metal centers (such as Pb2+) while the guanidinium cation simultaneously promotes grain fusion [2]. Consequently, generic substitution either destroys the host polymer during thermal processing or fails to provide the necessary bifunctional chemical coordination.
Ammonium sulfamate (AS) is widely available as a flame retardant, but its low thermal stability causes it to release ammonia during the high-temperature melt processing of engineering plastics like PA6, leading to aminolysis and matrix degradation. Guanidine sulfamate (GAS) provides significantly higher thermal stability that survives extrusion without degrading the polymer. When utilized at just a 5 wt% loading in combination with melamine polyphosphate (MPP), GAS achieves a Limiting Oxygen Index (LOI) of 37 vol% and a UL 94 V-0 rating, while decreasing the peak heat release rate by 30% compared to neat PA6 [1].
| Evidence Dimension | Polymer Matrix Degradation & Flame Retardancy (LOI) |
| Target Compound Data | GAS/MPP mixture (5 wt%): LOI 37 vol%, UL 94 V-0, no processing aminolysis |
| Comparator Or Baseline | Ammonium sulfamate (AS): Causes ammonia-induced aminolysis during PA6 melt processing |
| Quantified Difference | Eliminates matrix degradation while achieving V-0 rating at 5 wt% loading |
| Conditions | PA6 melt processing and microscale combustion calorimetry |
Allows manufacturers to achieve high flame retardancy in engineering plastics without sacrificing the mechanical integrity of the polymer during thermal extrusion.
In the fabrication of high-efficiency perovskite solar cells (PSCs), residual lead iodide (PbI2) and surface defects limit performance. Standard mono-functional passivators only address a single defect type. Guanidine sulfamate functions as a bifunctional passivator: the sulfamate (SM-) oxygen and nitrogen atoms coordinate with uncoordinated Pb2+ ions, while the guanidinium (Gua+) cation promotes grain fusion and reduces residual PbI2. Post-treatment of perovskite films with guanidine sulfamate increased the champion power conversion efficiency (PCE) from a baseline of 21.69% to 23.85%, while significantly enhancing environmental storage and light stability [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 23.85% PCE with enhanced grain fusion |
| Comparator Or Baseline | Untreated control perovskite: 21.69% PCE |
| Quantified Difference | +2.16% absolute PCE increase |
| Conditions | Perovskite solar cell post-treatment surface reconstruction |
Provides a single-additive procurement solution for simultaneously passivating cationic and anionic defects, streamlining commercial photovoltaic manufacturing.
Halogenated and highly acidic phosphorus-based flame retardants often exhibit high corrosiveness to processing equipment and chemically interfere with UV stabilizers in the final product matrix. Guanidine sulfamate operates as a condensation-phase flame retardant that promotes carbonization without releasing highly corrosive smoke. Furthermore, unlike generic acidic flame retardants, guanidine sulfamate demonstrates excellent formulation compatibility, specifically showing no antagonistic interaction with light stabilizers in flame-retardant materials. This ensures the long-term UV resistance of treated textiles and wallpapers is maintained without requiring compensatory over-formulation [1].
| Evidence Dimension | Formulation Compatibility & Corrosiveness |
| Target Compound Data | Non-corrosive, no conflict with light stabilizers |
| Comparator Or Baseline | Halogenated/acidic flame retardants: High corrosiveness, potential UV stabilizer deactivation |
| Quantified Difference | Maintains UV resistance and equipment integrity without antagonistic chemical interactions |
| Conditions | Textile and wallpaper flame retardant coatings |
Reduces equipment maintenance costs and prevents the need for over-formulating with expensive UV stabilizers in exterior or light-exposed applications.
Guanidine sulfamate is a highly effective non-halogenated flame retardant synergist for Polyamide 6 (PA6) and similar engineering thermoplastics. Because it does not release ammonia at extrusion temperatures, it prevents the aminolysis and mechanical degradation associated with ammonium sulfamate, making it ideal for large-scale melt processing of V-0 rated automotive and electrical components [1].
Utilized as a bifunctional additive or post-treatment passivator in PSC fabrication. The dual action of the guanidinium cation and sulfamate anion effectively neutralizes surface defects and coordinates with unreacted Pb2+, boosting power conversion efficiencies beyond 23% and extending device operational lifespans [2].
Employed as a condensation-phase flame retardant in cellulose-based materials, textiles, and wallpapers. Its low smoke toxicity, non-corrosive nature, and lack of interference with UV-light stabilizers make it a highly suitable choice for consumer-facing decorative materials requiring strict fire safety compliance without premature photodegradation [3].
Irritant